molecular formula C11H7N3O B2697349 Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 1253696-36-4

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No. B2697349
M. Wt: 197.197
InChI Key: MOBNHQKMYPQIEB-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde is a compound that falls under the category of benzimidazole derivatives . These derivatives have been synthesized and widely screened for their biological activities . They have found diverse pharmacological applications as antibacterial , antibiotic , anticancer , anti-inflammatory , antifungal , antidiabetic , enzyme-inhibiting , anti-hepatitis C , cytotoxic , antihypertensive , and antiprotozoal agents .


Synthesis Analysis

A new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives was synthesized via an environmentally benign one-pot sequential four-component condensation reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde and 1H-benzo[d]imidazol-2-amine without using a catalyst . Another synthesis method involves the Povarov (aza-Diels–Alder) and oxidation reactions, starting from benzimidazole-2-arylimines .


Molecular Structure Analysis

The structures of the synthesized compounds have been confirmed by spectral data, including IR, 1H and 13C NMR and mass spectra . During the Povarov reaction, [1,3] sigmatropic rearrangement leading to dihydrobenzimidazo[1,2-a]pyrimidines took place .


Chemical Reactions Analysis

The most common methods for the preparation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives are based on the one-pot three-component reactions . These reactions are catalyzed by various substances such as silica sulfuric acid , ammonium acetate , sulfamic acid , alkyl disulfamic acid-functionalized silica-coated magnetic nanoparticles , zinc chloride , silane@TiO2 nanoparticles , and Brønsted acidic ionic liquid .

Scientific Research Applications

Application as a Cyclooxygenase-2 Inhibitor

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Benzo[4,5]imidazo[1,2-A]pyrimidine derivatives have been synthesized and evaluated as selective Cyclooxygenase-2 (COX-2) inhibitors . These compounds have shown moderate to good selectivity for the inhibition of the COX-2 enzyme .
  • Methods of Application: Molecular modeling studies were performed using the Autodock program . The in vitro and in vivo COX-2 inhibitory effects were also evaluated .
  • Results: Compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-A]pyrimidine (5a) showed the highest COX-2 inhibitory effect (IC 50: 0.05 μM), even more than celecoxib as the reference drug (IC 50: 0.06 μM) . All synthesized compounds had well dose-dependent anti-nociceptive activity .

Application in Green Chemistry

  • Scientific Field: Green Chemistry
  • Summary of Application: Benzo[4,5]imidazo[1,2-A]pyrimidines have been synthesized under metal-free and solvent-free conditions . This method is considered an essential solution for the environmental problems in industrial processes .
  • Methods of Application: The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .
  • Results: The low-cost recyclable catalyst, metal- and solvent-free conditions, and the ease of product isolation are the highlighted advantages in solving the issue of trace metal contamination in synthesized pharmaceuticals .

Application as an Aggregation-Induced Emission Luminogen

  • Scientific Field: Material Science
  • Summary of Application: Benzo[4,5]imidazo[1,2-A]pyridines, due to the presence of the benzene ring at the C1-position which restricts intramolecular motion, show very good solid-state fluorescence with quantum yields up to 88.80% .
  • Results: The benzo[4,5]imidazo[1,2-A]pyridines show very good solid-state fluorescence with quantum yields up to 88.80% .

Application as a NK1 Receptor Antagonist

  • Scientific Field: Pharmacology
  • Summary of Application: Pyrimidobenzimidazole-5(6H)-ones, which include Benzo[4,5]imidazo[1,2-A]pyrimidine derivatives, are used as NK1 receptor antagonists for the treatment of schizophrenia . These molecules bind to DNA via π-π interactions and prohibit replication of the DNA double helix .

Application as an Antibacterial and Antiviral Agent

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Imidazole pyrimidine and its derivatives, including Benzo[4,5]imidazo[1,2-A]pyrimidine, are commonly used as antibacterial and antiviral drugs .

Application in Anticancer Activity Medicines

  • Scientific Field: Oncology
  • Summary of Application: The imidazo[1,2-a]pyrimidine skeleton, which includes Benzo[4,5]imidazo[1,2-A]pyrimidine, is linked to the pharmacological activity of related drugs . It is used in anticancer activity medicines .

Application as a Potent and Orally Active Inhibitor of Lymphocyte Specific Kinase

  • Scientific Field: Immunology
  • Summary of Application: Pyrimidobenzimidazole-5(6H)-ones, which include Benzo[4,5]imidazo[1,2-A]pyrimidine derivatives, have been used as potent and orally active inhibitors of lymphocyte specific kinase .

Application as a Corrosion Inhibitor

  • Scientific Field: Material Science
  • Summary of Application: Imidazole pyrimidine and its derivatives are potential corrosion inhibitors to protect steel from environmental corrosion .

Application in Anxiolytic Drugs

  • Scientific Field: Pharmacology
  • Summary of Application: The imidazo[1,2-a]pyrimidine skeleton, which includes Benzo[4,5]imidazo[1,2-A]pyrimidine, is linked to the pharmacological activity of related drugs . It is used in anxiolytic drugs .

properties

IUPAC Name

pyrimido[1,2-a]benzimidazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c15-7-8-5-12-11-13-9-3-1-2-4-10(9)14(11)6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNHQKMYPQIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde

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